molecular formula C9H15NO2S B2645026 N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide CAS No. 2280660-25-3

N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2645026
CAS No.: 2280660-25-3
M. Wt: 201.28
InChI Key: LMTHWOTUQJUDGK-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide is a chemical compound with a unique structure that includes a thiolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide typically involves the reaction of a thiolane derivative with a prop-2-enamide precursor. One common method involves the use of methyl cyanoacetate and substituted aryl or heteryl amines under specific reaction conditions . The reaction is usually carried out without a solvent at room temperature or with stirring at elevated temperatures, such as 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The thiolane ring and amide group can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide is unique due to its combination of a thiolane ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-3-8(11)10-6-9(12-2)4-5-13-7-9/h3H,1,4-7H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTHWOTUQJUDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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